molecular formula C13H11ClO3S2 B12064102 3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B12064102
M. Wt: 314.8 g/mol
InChI Key: ZXGKTHKBGXQHNT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a benzyloxy group at the third position, a chlorine atom at the fourth position, a methylthio group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Substituents: The benzyloxy, chloro, and methylthio groups can be introduced through various substitution reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The chlorine atom can be introduced through chlorination using reagents like thionyl chloride. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used in studies to understand the biological activity of thiophene derivatives, including their antimicrobial and anti-inflammatory properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various chemical applications.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, chloro, and methylthio groups can influence its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group at the second position.

    3-Methylthiophene-2-carboxylic acid: Similar to the target compound but lacks the benzyloxy and chloro groups.

    4-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom at the fourth position but lacks the benzyloxy and methylthio groups.

Uniqueness

3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of substituents on the thiophene ring. The presence of the benzyloxy group provides additional steric and electronic effects, while the chloro and methylthio groups can influence its reactivity and biological activity. This unique combination of substituents makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C13H11ClO3S2

Molecular Weight

314.8 g/mol

IUPAC Name

4-chloro-5-methylsulfanyl-3-phenylmethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C13H11ClO3S2/c1-18-13-9(14)10(11(19-13)12(15)16)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)

InChI Key

ZXGKTHKBGXQHNT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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